3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride
Description
3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclobutane ring substituted with a benzyloxymethyl group at the 3-position and a sulfonyl chloride group at the 1-position. The molecular formula of the target compound is inferred to be C₁₂H₁₅ClO₃S, differing from the evidence compound (C₁₁H₁₃ClO₃S) by an additional methylene group in the substituent. This structural distinction impacts physicochemical properties, including molar mass (estimated ~274.79 g/mol), steric bulk, and lipophilicity.
Properties
Molecular Formula |
C12H15ClO3S |
|---|---|
Molecular Weight |
274.76 g/mol |
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H15ClO3S/c13-17(14,15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
LRQRYUKMAOQIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 3-(benzyloxy)cyclobutan-1-one. This intermediate can be synthesized by reacting bromomethyl propylene oxide and benzyl bromide under the action of mercuric chloride at 155-160°C to form 2-benzyloxy-1,3-dibromopropane. This compound is then reacted with methyl sulphomethyl sulfone at -78°C using butyl lithium to yield [3-(methylsulphinyl)-3-(methylthio)cyclobutyl]oxy]methyl]benzene. Finally, oxidation with perchloric acid produces 3-(benzyloxy)cyclobutan-1-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Elimination: Strong bases like sodium hydride or potassium tert-butoxide are employed.
Major Products
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Products include benzyloxy aldehydes and acids.
Elimination: Products include cyclobutene derivatives.
Scientific Research Applications
3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substitution products. The benzyloxy group can also participate in oxidation reactions, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride with analogous sulfonyl chlorides, based on structural and inferred
Key Findings:
Steric and Electronic Effects: The benzyloxymethyl substituent in the target compound introduces greater steric hindrance compared to the benzyloxy group in the evidence compound (C₁₁H₁₃ClO₃S). The additional methylene group increases lipophilicity (logP ~2.5 estimated), enhancing membrane permeability but reducing aqueous solubility.
Collision Cross-Section (CCS) :
- For the evidence compound (C₁₁H₁₃ClO₃S), the predicted CCS for [M+H]+ is 145.7 Ų, while [M+Na]+ is 153.7 Ų . The target compound’s larger size would likely result in higher CCS values (~155–160 Ų for [M+H]+), impacting mass spectrometry detection.
Synthetic Utility :
- Compared to smaller analogs like 3-methoxycyclobutane-1-SO₂Cl , the benzyloxymethyl derivative may be less reactive in forming sulfonamides or sulfonate esters due to steric constraints. However, its bulk could improve selectivity in coupling reactions .
Stability :
- Sulfonyl chlorides with bulky substituents (e.g., benzyloxymethyl) are generally more stable toward hydrolysis than those with smaller groups (e.g., methoxy), as steric hindrance protects the electrophilic sulfur center.
Biological Activity
3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₃ClO₂S
- Molecular Weight : 240.74 g/mol
- Functional Groups : Sulfonyl chloride, benzyloxy group
This compound's unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily revolves around its role as an electrophile, which can react with nucleophiles in biological systems. This reactivity allows it to modify proteins and enzymes, potentially leading to therapeutic effects.
- Inhibition of Enzymatic Activity : The sulfonyl chloride group can inhibit specific enzymes by forming covalent bonds with nucleophilic sites on the enzyme, thereby blocking their activity.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains, although detailed studies are still required to establish its efficacy and mechanism.
Antibacterial Activity
Recent investigations into related compounds have revealed promising antibacterial properties. For instance, compounds with similar structural motifs have shown Minimum Inhibitory Concentration (MIC) values ranging from 20–40 µM against Staphylococcus aureus and E. coli . While specific data for this compound is limited, its structural analogs provide a basis for hypothesizing similar activities.
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Compound A | S. aureus ATCC 25923 | 20 |
| Compound B | E. coli ATCC 35128 | 40 |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several sulfonamide derivatives against multi-drug resistant strains. Although not directly involving our compound, it highlighted the potential for sulfonyl derivatives to exhibit significant antibacterial effects, suggesting that further exploration of this compound could yield similar results.
Case Study 2: Enzyme Inhibition
Research into enzyme inhibitors has shown that sulfonyl chlorides can effectively inhibit serine proteases by forming stable covalent bonds. This mechanism is crucial in developing therapeutic agents targeting diseases linked to protease dysregulation.
Pharmacological Applications
The potential applications of this compound span various therapeutic areas:
- Autoimmune Disorders : Given the role of related compounds in modulating immune responses, this compound could be investigated for its effects on B cell activation and autoimmune conditions.
- Cancer Therapy : The ability to inhibit specific enzymes involved in cancer progression presents another avenue for research.
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future studies include:
- Comprehensive in vitro and in vivo studies to assess antibacterial efficacy.
- Investigations into the compound's effects on specific enzyme targets.
- Exploration of potential side effects and toxicity profiles in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
